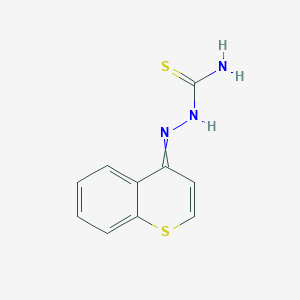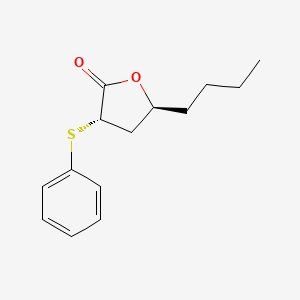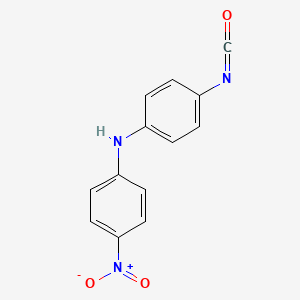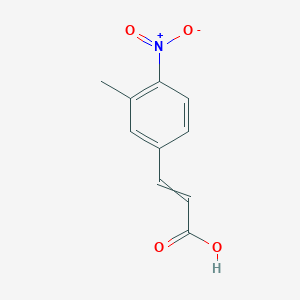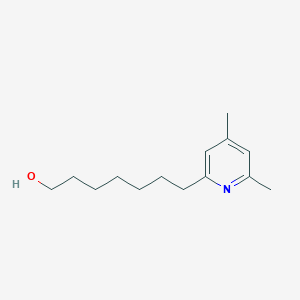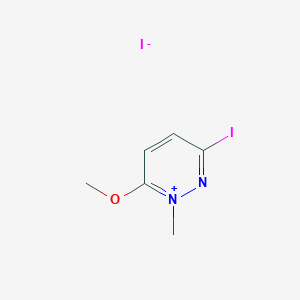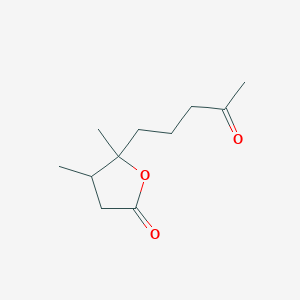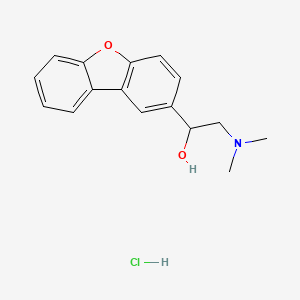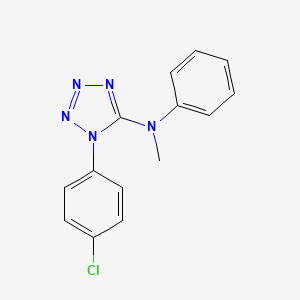
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a phenyl group attached to the tetrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with methyl isocyanate, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of new drugs for the treatment of neurological disorders, such as epilepsy and anxiety.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors in the central nervous system. This modulation can lead to changes in neurotransmitter release and neuronal excitability, ultimately resulting in its observed anticonvulsant and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazol-5-amine: Lacks the 4-chlorophenyl and N-methyl groups, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-1H-tetrazol-5-amine: Similar structure but without the N-methyl and N-phenyl groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activities open up possibilities for therapeutic development. Further research and development are likely to uncover even more applications for this intriguing compound.
Eigenschaften
CAS-Nummer |
63641-07-6 |
|---|---|
Molekularformel |
C14H12ClN5 |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-methyl-N-phenyltetrazol-5-amine |
InChI |
InChI=1S/C14H12ClN5/c1-19(12-5-3-2-4-6-12)14-16-17-18-20(14)13-9-7-11(15)8-10-13/h2-10H,1H3 |
InChI-Schlüssel |
IVHHIOMWTAQUER-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)

![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)
![3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14511029.png)
